Maltol

Catalog No.
S576413
CAS No.
118-71-8
M.F
C6H6O3
M. Wt
126.11 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Maltol

CAS Number

118-71-8

Product Name

Maltol

IUPAC Name

3-hydroxy-2-methylpyran-4-one

Molecular Formula

C6H6O3

Molecular Weight

126.11 g/mol

InChI

InChI=1S/C6H6O3/c1-4-6(8)5(7)2-3-9-4/h2-3,8H,1H3

InChI Key

XPCTZQVDEJYUGT-UHFFFAOYSA-N

solubility

1 to 10 mg/mL at 72 °F (NTP, 1992)
In water, 10900 mg/L at 15 °C
One gram dissolves in 82 mL water, 80 mL glycerin, 21 mL alcohol, 28 mL propylene glycol; Freely soluble in hot water, chloroform; sparingly soluble in benzene, ether, petroleum ether; soluble in alkali hydroxides giving yellow solutions
10.9 mg/mL at 15 °C
Sparingly soluble in water, soluble in propylene glycol
Soluble (in ethanol)

Synonyms

3-Hydroxy-2-methyl-4H-pyran-4-one; 2-Methyl-3-hydroxy-4-pyrone; 2-Methyl-3-hydroxypyran-4-one; 2-Methyl-3-hydroxypyrone; 3-Hydroxy-2-methyl-1,4-pyrone; Larixic Acid; Larixin; NSC 2829; NSC 404458; Palatone; Veltol;

Canonical SMILES

CC1=C(C(=O)C=CO1)O

The exact mass of the compound Maltol is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 1 to 10 mg/ml at 72° f (ntp, 1992)10.9 mg/ml at 15 °cin water, 10900 mg/l at 15 °cone gram dissolves in 82 ml water, 80 ml glycerin, 21 ml alcohol, 28 ml propylene glycol; freely soluble in hot water, chloroform; sparingly soluble in benzene, ether, petroleum ether; soluble in alkali hydroxides giving yellow solutions10.9 mg/ml at 15 °csparingly soluble in water, soluble in propylene glycolsoluble (in ethanol). The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 404458. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyrans - Pyrones - Supplementary Records. It belongs to the ontological category of 4-pyranones in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: FLAVOURING_AGENT; -> JECFA Functional Classes. However, this does not mean our product can be used or applied in the same or a similar way.

Maltol (3-hydroxy-2-methyl-4H-pyran-4-one) is a naturally occurring alpha-ketohydroxy heteroaromatic compound widely utilized as a bidentate metal chelator and a flavor enhancer[1]. In industrial procurement, it is procured for its dual functionality: it serves as a structurally stable precursor for metallodrugs (such as ferric maltol) due to its quantifiable affinity for transition metals [2], and it functions as a clean-label flavor modifier. Unlike purely synthetic analogs, maltol's natural occurrence in roasted malt and larch bark allows it to meet stringent EU natural flavoring regulations [1]. Its specific pKa (~8.4) dictates its ionization behavior in aqueous formulations, making it a standard baseline material for both pharmaceutical synthesis and food science.

Procurement Fit

Grade Industrial ≥99.0% GC; heavy metal controlled
Research use Flavor enhancement, metal-chelating antioxidant studies
Format White crystalline powder; soluble in aqueous systems

Buyers often consider substituting maltol with ethyl maltol due to the latter's 4–6x higher flavor potency, or with kojic acid for metal chelation. However, generic substitution fails across both regulatory and physicochemical dimensions. Ethyl maltol is entirely synthetic; substituting it into a formulation immediately voids 'natural' labeling claims under EU 1334/2008 and alters the thermal processing window due to its significantly lower melting point[1]. In coordination chemistry, substituting maltol with kojic acid or acetylacetone reduces the thermodynamic stability of the resulting metal complexes [2]. Maltol's specific methyl substitution at the C-2 position provides a distinct balance of lipophilicity and steric clearance, ensuring binding affinity and bioavailability in metallodrug applications that close analogs cannot replicate.

Substitution Risk

Maltol Subtle caramel, cotton-candy warmth; higher regulatory usage limits
Ethyl maltol 4–6× potency and 10× lower odor threshold may shift flavor balance and dosing
Maltol Caramelic burnt-sugar profile; food/pharma approved
Vanillin / Ethyl vanillin Phenolic vanilla note; lacks toasted warmth; unsuitable for caramel profiles
Maltol Low antioxidant potency; minimal prooxidant liability; flavoring agent
Kojic acid ~50× weaker antioxidant; not approved as flavor; metal-chelation context differs

Clean Label Compatibility: Natural vs. Synthetic Regulatory Status

A critical procurement differentiator for maltol is its regulatory classification. Maltol occurs naturally (up to 30 ppm in certain foods) and is classified as a 'Natural flavouring substance' under EU Regulation 1334/2008 [1]. In contrast, ethyl maltol has no significant natural abundance (< 1 ppm) and is legally classified as a synthetic additive [1].

Evidence DimensionEU Regulatory Classification
Target Compound DataNatural flavouring substance (EU 1334/2008)
Comparator Or BaselineEthyl Maltol (Classified as synthetic)
Quantified DifferenceBinary regulatory divergence (Natural vs. Synthetic)
ConditionsEuropean Union flavor regulations and clean label standards

Procuring maltol allows manufacturers to maintain 'all-natural' product claims, whereas using ethyl maltol forces an artificial ingredient declaration.

Flavor potency
Reported
Maltol: 1× (baseline)
Ethyl maltol: 4–6× higher
Supports fine dosage control in delicate flavor systems
Equal-weight substitution risks over-flavoring

Thermal Stability for High-Heat Manufacturing

Maltol exhibits greater thermal stability compared to its ethylated analog, which is crucial for high-heat manufacturing processes such as baking or extrusion. Maltol has a melting point of approximately 161 °C, whereas ethyl maltol melts at 89–95 °C[1]. This ~70 °C difference in melting point means maltol remains stable in solid-state or high-temperature matrices where ethyl maltol would prematurely melt, volatilize, or degrade [1].

Evidence DimensionMelting Point
Target Compound Data~161 °C
Comparator Or BaselineEthyl Maltol (89–95 °C)
Quantified Difference~70 °C higher melting point for Maltol
ConditionsStandard atmospheric pressure

Buyers formulating for baked goods, hot-melt extrusions, or high-temperature chemical syntheses must select maltol to prevent premature material loss.

Odor threshold
Head-to-head
Maltol: baseline
Ethyl maltol: 10× lower threshold
Enables subtle background caramel notes
Ethyl substitution alters volatility and sensory impact

Thermodynamic Stability of Metal Complexes

In pharmaceutical and chemical precursor applications, maltol is selected over other pyranones for its higher metal-binding affinity. Potentiometric studies evaluating the stability constants (log β) of mixed ligand complexes demonstrate that maltol forms more stable coordination complexes with transition metals than kojic acid or acetylacetone [1]. The established sequence of stability for these O-O donor ligands is Maltol > Kojic acid > Acetyl acetone, driven by maltol's electron-donating methyl group [1].

Evidence DimensionMetal-Ligand Stability Constant Sequence
Target Compound DataHighest relative stability (Rank 1)
Comparator Or BaselineKojic acid (Rank 2) and Acetylacetone (Rank 3)
Quantified DifferenceMaltol > Kojic acid > Acetyl acetone in log β values
ConditionsPotentiometric evaluation in aqueous medium (T=30 °C, I=0.1 M KNO3)

For procurement in metallodrug synthesis (e.g., iron or vanadium complexes), maltol ensures higher yields and greater thermodynamic stability of the final active pharmaceutical ingredient.

Antioxidant activity
Cross-study
Maltol: ~1/50th of BHA/BHT
Prooxidant: 2.5× at 2 mM (bleomycin-Fe³⁺)
Reported low prooxidant liability; plateau above 1 mM
In vitro deoxyribose assay context; review required

Formulation Dosing Limits and Flavor Profile Control

While ethyl maltol is 4–6 times more potent, maltol's lower potency serves as a functional advantage in formulation, allowing for higher dosing limits without overwhelming the product. Under TTB (Alcohol and Tobacco Tax and Trade Bureau) regulations for limited ingredients in alcohol beverages, maltol is permitted up to 250 ppm, whereas ethyl maltol is restricted to 100 ppm [1]. This allows formulators to use maltol to build warm, bready, caramel notes at higher concentrations without triggering the cloying sweetness associated with trace ethyl maltol overdosing [1].

Evidence DimensionTTB Maximum Permitted Dosing Limit
Target Compound Data250 ppm
Comparator Or BaselineEthyl Maltol (100 ppm)
Quantified Difference2.5x higher maximum allowable concentration
ConditionsTTB regulations for alcohol beverage formulations

Maltol provides formulators with a wider, more forgiving dosing window and higher regulatory limits for achieving complex brown flavor profiles.

Iron chelation
Class-level
Maltol: Fe³⁺ absorption enhancer
Deferiprone: iron excretion promoter
Opposite iron-management functions; not interchangeable
Binding kinetics and therapeutic context differ
Regulatory limit
Head-to-head
Maltol: 250 ppm (TTB)
Ethyl maltol: 100 ppm (TTB)
2.5× higher allowable concentration for maltol
Supports broader formulation window in alcoholic beverages

Clean-Label Food and Beverage Formulation

Leveraging its EU 1334/2008 natural status and higher TTB dosing limits, maltol is the required choice for 'all-natural' baked goods, craft beverages, and confectioneries requiring caramel/bready flavor enhancement without synthetic labeling [1].

Metallodrug Synthesis (e.g., Ferric Maltol)

Due to its higher thermodynamic stability constants compared to kojic acid, maltol is the primary bidentate O-O ligand precursor for synthesizing iron, gallium, and vanadium coordination complexes used in treating anemia or as insulin mimetics[2].

High-Temperature Processing and Extrusion

Because its melting point (~161 °C) is significantly higher than that of ethyl maltol (89–95 °C), maltol is selected as the active flavorant or antioxidant in hot-melt extrusions, baked matrices, and industrial thermal processes where lower-melting analogs would volatilize [1].

Application Fit Matrix

Application
Selection Property
Validation Focus
Flavor enhancement research
Subtle caramelic sweetness; lower potency than ethyl maltol
Dose-response and sensory profile in target matrix
Pharmaceutical taste masking
GRAS status, metal-chelating without prooxidant risk
Palatability and stability in oral liquid/chewable forms
Iron bioavailability research
Ferric maltol complex formation
Intestinal uptake mechanism vs. chelation-based depletion
Gourmand fragrance development
Warm, cotton-candy sweetness; high odor threshold
Diffusion and blend with vanilla/lactonic notes

Physical Description

Maltol is a white crystalline powder with a fragrant caramel-butterscotch odor. pH (5% aqueous solution) 5.3. (NTP, 1992)
Dry Powder; Liquid
Solid with a fragrant odor like caramel; [Merck Index] White powder; [Alfa Aesar MSDS]
Solid
White crystalline powder; Caramel-butterscotch aroma

Color/Form

Monoclinic prisms from chloroform, orthorhombic bypyramidal crystals + monoclinic prisms from 50% alcohol
White crystalline powder

XLogP3

0.4

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

126.031694049 Da

Monoisotopic Mass

126.031694049 Da

Boiling Point

199 °F at 760 mmHg (Sublimes) (NTP, 1992)
Sublimes at 93 °C

Heavy Atom Count

9

Taste

Taste characteristics at 200.00 ppm: Sweet, caramellic, cotton candy with fruity, jammy strawberry nuance

LogP

0.09 (LogP)
0.09
log Kow = 0.09

Odor

Fragrant, caramel-like odor
Characteristic caramel-butterscotch odor and suggestive of a fruity-strawberry aroma in dilute solution
Caramel-like odor, reminiscent of freshly baked cakes

Decomposition

When heated to decomposition it emits acrid smoke and irritating fumes.

Appearance

Powder

Melting Point

324 to 327 °F (NTP, 1992)
161.5 °C
161 - 162 °C

UNII

3A9RD92BS4

GHS Hazard Statements

Aggregated GHS information provided by 1938 companies from 16 notifications to the ECHA C&L Inventory.;
Reported as not meeting GHS hazard criteria by 328 of 1938 companies. For more detailed information, please visit ECHA C&L website;
Of the 14 notification(s) provided by 1610 of 1938 companies with hazard statement code(s):;
H302 (99.94%): Harmful if swallowed [Warning Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Use and Manufacturing

IDENTIFICATION: Maltol is a white crystalline powder. It has a faint odor and taste like caramel. It is very soluble in water. Maltol is present in larch tree bark and plants such as raspberry, paprika, ginseng and bell pepper. It is present in wood smoke as well as in tobacco and tobacco smoke. USE: Maltol is used as a flavoring agent to imitate a fresh baked odor and flavor to breads and as a flavor additive in many foods such as ice cream, fruit juices and cookies. It has been reported in many foods and beverages including beer, red wine, sake, coffee, cocoa, milk and butter. Maltol is also present in cigarettes. EXPOSURE: Workers that use maltol may breathe in mists or have direct skin contact. The general population may be exposed by consumption of foods containing maltol and smoking cigarettes. If maltol is released to the environment, it will be broken down in air. It may be broken down by sunlight. It will not move into air from moist soil and water surfaces. It is expected to move easily through soil. It is not expected to build up in fish. RISK: Data on the potential for maltol to produce toxic effects in humans were not available. Neurological effects (difficulty walking, decreased activity), weight loss, changes in the blood, and damage to the liver, kidneys, adrenal glands, and testes were observed in laboratory animals fed very high doses of maltol overtime. Death occurred in some animals. Only blood effects were observed at moderate doses, and no toxic effects were observed at low doses. No increases in infertility, abortions, or birth defects were observed in laboratory animals exposed to maltol over multiple generations. Tumors were not increased with maltol exposure in the multi-generational study. No other data on the potential for maltol to cause cancer in laboratory animals were available. The potential for maltol to cause cancer in humans has not been assessed by the U.S. EPA IRIS program, the International Agency for Research on Cancer, or the U.S. National Toxicology Program 13th Report on Carcinogens. (SRC)

Therapeutic Uses

/EXPL THER/ /The objective of the study was/ to evaluate the neuroprotective and neurite outgrowth effects of maltol, a natural aroma compound, on retinal ganglion cells (RGCs) under oxidative stress in vitro. Mouse primary RGCs were isolated using immunopanning-magnetic separation and exposed to H2O2 in the presence of maltol. The cell viability and apoptosis were determined by using adenosine 5'-triphosphate (ATP) assay and terminal deoxynucleotidyl transferase (TdT)-mediated deoxyuridine triphosphate (dUTP) nick end labeling (TUNEL), respectively. Neurite outgrowth was assessed by immunofluorescence for alpha-tubulin. The activation of nuclear factor-kappaB (NF-kappaB) was also evaluated using immunofluorescence. When the RGCs were exposed to 20 uM of H2O2 for 16 hr, their viability dropped to 40.3 +/- 3.4%. However, the maltol treatment restored the cells in a dose-dependent manner. The viability recovered to 73.9 +/- 5.1% with 10 uM of maltol and even reached 175.1 +/- 11.3% with 2 mM of maltol, as measured by ATP assay. This oxidative stress significantly increased the number of TUNEL-positive RGCs, but the maltol drastically reduced the proportion of those apoptotic cells. The oxidative stress hampered the neurite outgrowth of the RGCs, whereas maltol restored their ability to sprout neurites. Regarding NF-kappaB, the active form of phosphorylated NF-kappaB (pNF-kappaB) increased the oxidative stress level but the maltol treatment again reduced it to an unstressful level. Our data revealed that maltol attenuated the oxidative stress-induced injury in the primary mouse RGCs. Its neuroprotective and neurite outgrowth effects seemed to be related to NF-kappaB signaling. Maltol has potential as a new neuroprotective therapeutic agent for oxidative stress-related ocular diseases, including glaucoma.

Mechanism of Action

Maltol (3-hydroxy-2-methyl-4-pyrone) produced reactive oxygen species as a complex with transition metals. Maltol/iron complex inactivated aconitase the most sensitive enzyme to oxidative stress. The inactivation of aconitase was iron-dependent, and prevented by TEMPOL, a scavenger of reactive oxygen species, suggesting that the maltol/iron-mediated generation of superoxide anion is responsible for the inactivation of aconitase. Addition of maltol effectively enhanced the ascorbate/copper-mediated formation of 8-hydroxy-2'-deoxyguanosine in DNA. Oxidation of ascorbic acid by CuSO(4) was effectively stimulated by addition of maltol, and the enhanced oxidation rate was markedly inhibited by the addition of catalase and superoxide dismutase. These results suggest that maltol can stimulate the copper reduction coupled with the oxidation of ascorbate, resulting in the production of superoxide radical which in turn converts to hydrogen peroxide and hydroxyl radical. Cytotoxic effect of maltol can be explained by its prooxidant properties: maltol/transition metal complex generates reactive oxygen species causing the inactivation of aconitase and the production of hydroxyl radical causing the formation of DNA base adduct.
... We examined the ability of maltol to induce the cytochrome P450 1a1 (Cyp1a1), an enzyme known to play an important role in the chemical activation of xenobiotics to carcinogenic derivatives. Our results showed that treatment of Hepa 1c1c7 cells with maltol significantly induced Cyp1a1 at mRNA, protein, and activity levels in a concentration-dependent manner. The RNA synthesis inhibitor, actinomycin D, completely blocked the Cyp1a1 mRNA induction by maltol, indicating a requirement of de novo RNA synthesis through transcriptional activation. In addition, maltol induced aryl hydrocarbon receptor (AhR)-dependent luciferase reporter gene expression in stably transfected H1L1.1c2 cells, suggesting an AhR-dependent mechanism. This is the first demonstration that the food flavoring agent, maltol, can directly induce Cyp1a1 gene expression in an AhR-dependent manner and represents a novel mechanism by which maltol promotes carcinogenicity and toxicity.
Maltol has antioxidant properties, presumably through its ability to complex metal ions such as Fe++ and to promote the formation of reduced glutathione (GSH). Maltol at a concentration of 130 umol/L inhibited iron-mediated lipid peroxidation and increased scavenging of reactive oxygen species by enhancing the supply of NADPH required for regeneration of GSH. Maltol inhibited the formation of thiobarbituric acid-reactive substances when incubated with rat liver microsomes in the presence of Fe++ and ascorbate. Maltol at concentrations of 130-140 umol/L also effectively inhibited the inactivation of NADP-isocitrate dehydrogenase, the principal NADPH-generating enzyme, by Fe++. Maltol significantly increased the oxidation of Fe++, while dimethylpyrone had no effect. The latter results suggest that the 3-hydroxy substituent in maltol is necessary to promote Fe++ oxidation.

Vapor Pressure

0.000507 [mmHg]
3.26X10-4 mm Hg at 25 °C (extrapolated from reduced pressure boiling point)

Pictograms

Irritant

Irritant

Other CAS

118-71-8

Absorption Distribution and Excretion

Groups of two beagle dogs of each sex were given a single intravenous injection of 10 mg/kg bw maltol, and urine samples were collected for 72 hr. An average of 58.5% of the administered dose was excreted as a mixture of sulfate and glucuronic acid conjugates of maltol. About 98% of the total urinary excretion of conjugates occurred within the first 24 hr, males and females excreting an average of 42% and 73% of the administered dose, respectively.

Metabolism Metabolites

Maltol and derivatives contain a gamma-pyrone ring system. Gamma-pyrones are relatively basic, and the behavior as a base is partly due to the aromatic character and relative stability of the conjugate acid. As the gamma-pyrone ring also contains a 3-hydroxy substituent, it is expected that maltol and its derivatives will be readily conjugated with glucuronic acid or sulfate. In addition, maltol may form a complex with metal ions (e.g. Fe++), like phenols.

Wikipedia

Maltol

Use Classification

Fragrance Ingredients
FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index

Methods of Manufacturing

By alkaline hydrolysis of streptomycin salts; also from piperdine to pyromeconic acid and subsequent methylation at the 2 position.
It is produced when cellulose or starch is heated and is a constituent of wood tar oils. It forms crystals (mp 162 -164 °C) with a caramel-like odor, reminiscent of freshly baked cakes. Maltol can be produced synthetically starting from kojic acid or isolated from beechwood tar or extracts of needles from the genus Abies. Commercially available extracts from Abies balsamea needles, which are also used as flavor and fragrance materials, usually contain 3-8% maltol.

General Manufacturing Information

All Other Basic Organic Chemical Manufacturing
Food, beverage, and tobacco product manufacturing
4H-Pyran-4-one, 3-hydroxy-2-methyl-: ACTIVE

Storage Conditions

Keep container tightly closed in a dry and well-ventilated place.

Interactions

The pyrones, 3-hydroxy-2-methyl-4-pyrone (maltol) and 3-hydroxy-2-ethyl-4-pyrone (ethyl maltol) chelate iron with a high affinity and selectivity. The resulting 1:3 (metal-ligand) complexes, being neutral, are able to partition readily across cell membranes and thus may facilitate iron transport across the intestinal wall. Absorption of radioactive iron ((59)Fe) in the presence of these pyrones was investigated in male rats 1, 2, 4 and 6 hr after intraduodenal administration of a 7 micrograms dose and compared with that of (59)Fe given as the sulfate, gluconate, fumarate or complexed to EDTA. Total body absorption and distribution were calculated from the (59)Fe content of various tissue samples. With all the iron preparations used, blood levels of (59)Fe were highest 1 hr after injection whilst the (59)Fe content at the major site of deposition, i.e. the bone marrow, increased up to 6 hr. No (59)Fe was found in the urine. Total body absorption of (59)Fe was significantly higher from the pyrones than from the other four preparations. Over the dose range 0.7-700 micrograms, the proportion of (59)Fe absorbed from both iron maltol and iron sulphate decreased with increasing dose. Enhanced (59)Fe uptake from maltol was evident at 0.7-70 micrograms but not at 700 micrograms suggesting that use of these pyrones will not result in iron overload. Absorption of (59)Fe given into the stomach was slower in onset but was sustained longer presumably via a steady delivery of iron to the duodenum from the gastric reservoir.
Neurofilamentous tangles have been induced in cultured neurons from rat brain hemispheres by application of both aluminum and maltol. Quantitative evaluation revealed a significantly higher percentage of tangle containing neurons when using the aluminum-maltol mixture than after application of aluminum alone. Tangles were found to be consistently stained with monoclonal antibodies to neurofilament proteins but failed to react with polyclonal antibodies against microtubule-associated proteins 1, 2 and tau.
Aluminum (Al) has been observed to cause neurofilament protein accumulation in both experimental animals and cultured cells. Impairment of axonal transport is thought to be a mechanism of toxicity. Inhibition of the degradation of neurofilament proteins, however, resulting in accumulation of these proteins may be an alternative mechanism for Al toxicity. In the present study, the effect of calcium (Ca) on the proteolysis of the neurofilament triplet proteins by calcium-activated neutral proteases (CANP) was studied in the isolated sciatic nerve explants. The extent of the degradation was found to be dependent on the Ca concentration. The effect of Al chloride, -citrate and -maltol on the calcium-induced degradation was studied. No effect of any of the Al compounds was observed, suggesting that the metal may exert its neurotoxic effect via a mechanism other than impairment of neurofilament proteolysis. Maltol itself was found to enhance the effect of Ca on the degradation of neurofilament proteins, probably by facilitating the movement of Ca across the neuronal membrane.
Deposition of aluminum in the body is responsible for the development of dialysis-related diseases in patients with renal dysfunction and may play a role in the development of certain neurodegenerative disorders. Although citric acid is known to be a strong enhancer of gastrointestinal absorption of aluminum, its effect on aluminum distribution and accumulation is not yet clear. Maltol has been shown to increase the neurotoxicity of aluminum, but little is known about its effect on aluminum deposition in the body. To elucidate the role of citric acid and maltol in aluminum accumulation and toxicity, rats were loaded intraperitoneally during a 7-day period with different amounts of aluminum chloride in absence or presence of citric acid or maltol before analysis of aluminum in serum, brain, bone, and urine. Coadministration of citric acid led to relatively reduced serum levels, as compared with aluminum and aluminum-maltol treatment. This is explained by both tissue elimination and enhanced renal elimination. ... Maltol was shown to be a strong enhancer of aluminum accumulation in serum, brain, and bone. The rise of aluminum in these target tissues was dose dependent.
For more Interactions (Complete) data for Maltol (7 total), please visit the HSDB record page.

Stability Shelf Life

Stable under recommended storage conditions.

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